
1-Cyclopentyl-2,2-dimethyl-1-propanol
Overview
Description
1-Cyclopentyl-2,2-dimethyl-1-propanol is a chemical compound with the molecular formula C10H20O . It is also known by other names such as tert-butyl cyclopentyl carbinol and acmc-20ajkz . This compound is part of the Thermo Scientific brand product portfolio .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-2,2-dimethyl-1-propanol can be represented by the SMILES notation:CC(C)(C)C(C1CCCC1)O . This indicates that the molecule consists of a cyclopentyl group (C1CCCC1) attached to a 2,2-dimethyl-1-propanol group (CC©©C). Physical And Chemical Properties Analysis
1-Cyclopentyl-2,2-dimethyl-1-propanol has a molecular weight of 156.269 g/mol . It has a melting point range of 48°C to 50°C .Scientific Research Applications
Solvent Applications in Industry
1-Cyclopentyl-2,2-dimethyl-1-propanol, due to its solvent properties, can be used in various industrial applications. For instance, its structural similarity to components of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning, hints at its potential application in similar domains. Crude MCHM and its constituents have been studied for their toxicological profiles, indicating low to moderate acute and subchronic oral toxicity. However, the specific applications and safety profile of 1-Cyclopentyl-2,2-dimethyl-1-propanol in such industrial settings would require detailed study and analysis (Paustenbach et al., 2015).
Microbial Production for Biofuel Components
1-Cyclopentyl-2,2-dimethyl-1-propanol might be explored for its potential in microbial production systems, given the interest in compounds like n-propanol and isopropanol as biofuel components or chemical synthesis precursors. Research in this domain focuses on developing cost-effective fermentation processes, optimizing feedstocks, and improving microbial tolerance and productivity. Although direct references to 1-Cyclopentyl-2,2-dimethyl-1-propanol were not found, the broader context of propanol derivatives in microbial production systems provides a relevant framework for potential applications (Walther & François, 2016).
Cyclodextrins and Molecular Chelating
The structural characteristics of 1-Cyclopentyl-2,2-dimethyl-1-propanol may render it suitable for interaction with cyclodextrins, a family of cyclic oligosaccharides known for forming host–guest type inclusion complexes. These complexes can significantly alter the properties of the guest molecules, leading to a wide range of applications in industries such as pharmaceuticals, food, cosmetics, textiles, and environmental protection. The inclusion complex forming capability of cyclodextrins opens up possibilities for 1-Cyclopentyl-2,2-dimethyl-1-propanol to be used in innovative ways to enhance product stability, delivery, or performance (D. Valle, 2004) & (Sharma & Baldi, 2016).
Safety and Hazards
This compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing with plenty of soap and water if it comes into contact with the skin, and rinsing immediately with plenty of water if it comes into contact with the eyes . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
1-cyclopentyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)9(11)8-6-4-5-7-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWRMZVIPKMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337883 | |
| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337966-85-5 | |
| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
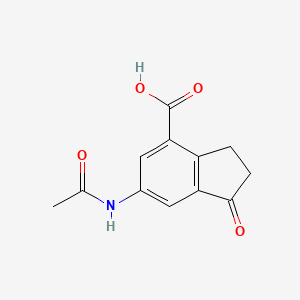

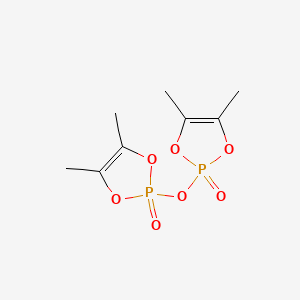
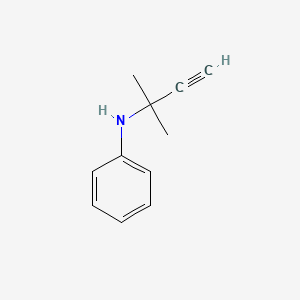
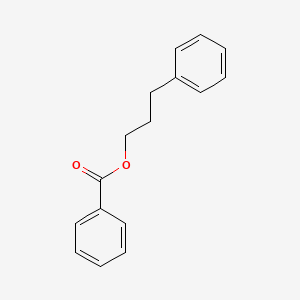



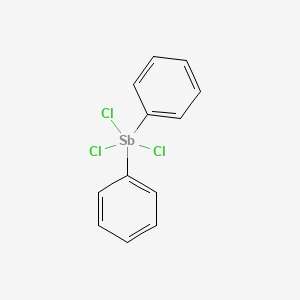

![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)